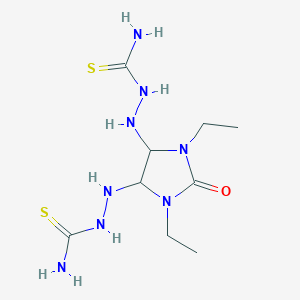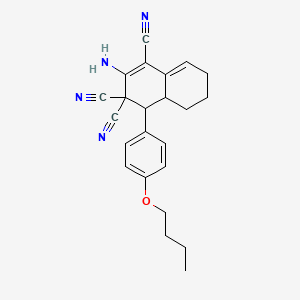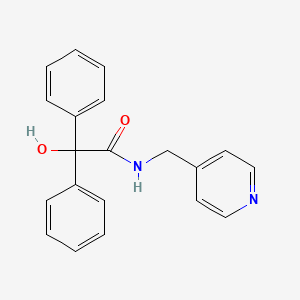![molecular formula C21H20Cl3N7O B11096829 N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)
N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chloro-methylaniline, morpholino, and triazine, which contribute to its diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process. The initial step often includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form a Schiff base ligand . This intermediate is then reacted with 3-chloro-4-methylaniline and morpholine under controlled conditions to yield the final hydrazone product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Conversion to 2,4-dichloroaniline derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used in the synthesis of bidentate Schiff base ligands, which are important in coordination chemistry for forming metal complexes .
Biology and Medicine: The metal complexes derived from this compound have shown potential as antimicrobial agents . These complexes can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which then interact with cellular components, disrupting essential biological processes. The molecular targets include enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways, leading to the inhibition of microbial growth .
類似化合物との比較
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the additional functional groups.
3-Chloro-4-Methylaniline: Contains the chloro-methylaniline structure but does not have the triazine and morpholino groups.
Morpholine: A simple heterocyclic amine without the complex aromatic and triazine structures.
Uniqueness: The uniqueness of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its multi-functional structure, which imparts diverse chemical reactivity and potential for forming complex metal coordination compounds. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
特性
分子式 |
C21H20Cl3N7O |
|---|---|
分子量 |
492.8 g/mol |
IUPAC名 |
4-N-(3-chloro-4-methylphenyl)-2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20Cl3N7O/c1-13-2-5-16(11-17(13)23)26-19-27-20(29-21(28-19)31-6-8-32-9-7-31)30-25-12-14-3-4-15(22)10-18(14)24/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12+ |
InChIキー |
INDUAWIQKNQDND-BRJLIKDPSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)

![6-{2-(4-fluorophenyl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11096766.png)

![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)

![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B11096797.png)

![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11096824.png)
![5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole](/img/structure/B11096836.png)
